N-(2-tert-butylphenyl)-2-chloropropanamide
Overview
Description
N-(2-tert-butylphenyl)-2-chloropropanamide is a useful research compound. Its molecular formula is C13H18ClNO and its molecular weight is 239.74 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Material Science
Compounds with tert-butylphenyl structures are often subjects of research in chemical synthesis and material science. For example, the study on sterically encumbered systems for two low-coordinate phosphorus centers highlights the synthesis and application of compounds with tert-butylphenyl groups in creating materials with specific electronic and structural properties (Shah et al., 2000). These findings are significant for developing new materials with potential applications in electronics, catalysis, and photonics.
Pharmacology and Drug Design
The pharmacological properties of compounds containing tert-butylphenyl groups, or related structures, have been explored. For instance, the evaluation of "N-tert-butyl isoquine (GSK369796)" as an antimalarial drug candidate demonstrates the role of such compounds in medicinal chemistry and drug development (O’Neill et al., 2009). This research underlines the potential for developing new therapeutics based on modifications of the tert-butylphenyl moiety.
Environmental Science
The study on the removal of organophosphorus pesticides from water using a new amino-substituted calixarene-based magnetic sporopollenin touches upon environmental applications of compounds with tert-butylphenyl groups. This research illustrates the use of such compounds in creating adsorbents for purifying water contaminated with pesticides (Kamboh et al., 2016). This is crucial for environmental cleanup and pollution control efforts.
Properties
IUPAC Name |
N-(2-tert-butylphenyl)-2-chloropropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-9(14)12(16)15-11-8-6-5-7-10(11)13(2,3)4/h5-9H,1-4H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUOBJXKRIYIOJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C(C)(C)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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